Quinaspar

Description

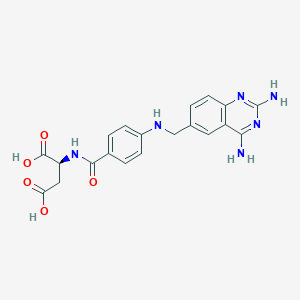

Quinaspar, chemically designated as (VIII.70), is an L-aspartate analogue in the quinazoline series, developed as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . It demonstrates significant antiproliferative activity against leukemia cell lines, particularly L1210/TC cells, with an IC50 value of 52 nM, outperforming methotrexate (MTX, IC50 = 237 nM) in vitro . This compound’s mechanism involves competitive inhibition of DHFR, disrupting DNA synthesis and cellular replication. Notably, its enantiomeric form (D-quinaspar) exhibits distinct pharmacokinetic properties, including enhanced cellular uptake but reduced intracellular retention due to faster efflux rates .

Properties

CAS No. |

18921-65-8 |

|---|---|

Molecular Formula |

C20H20N6O5 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1 |

InChI Key |

RJMVWPJFVJJJLO-HNNXBMFYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methotrexate (MTX)

MTX, a well-established DHFR inhibitor, serves as a benchmark for antifolate agents. Key differences include:

- Cellular Uptake : Quinaspar’s L-enantiomer has a lower transport affinity (Ki = 38 pM) than MTX (Ki = 5.0 pM) but achieves superior intracellular accumulation (free drug ratio: 8.9 vs. 5.4 for MTX) .

- Efflux Dynamics : this compound’s D-enantiomer exhibits a threefold higher efflux rate than its L-form, reducing its net efficacy despite higher initial uptake .

Methasquin (VIII.71) and Chloroasquin (VIII.72)

These 5-substituted derivatives of this compound (5-methyl and 5-chloro, respectively) show slightly reduced potency:

| Compound | IC50 (nM) in L1210/TC Cells |

|---|---|

| This compound | 52 |

| Methasquin | 68 |

| Chloroasquin | 79 |

Despite lower activity, both derivatives retain greater potency than MTX, highlighting the importance of the quinazoline scaffold .

Enantiomeric Comparison: D-Quinaspar vs. L-Quinaspar

The D-enantiomer of this compound demonstrates paradoxical pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.